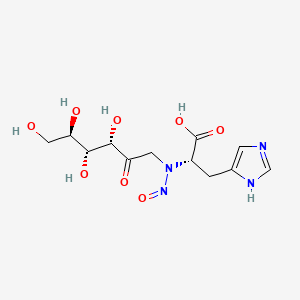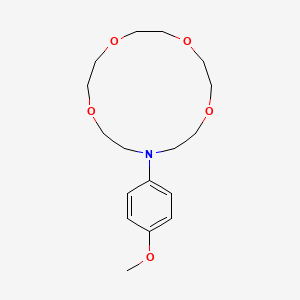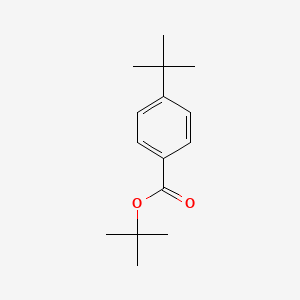![molecular formula C15H12ClNO3S B14349894 N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide CAS No. 93289-47-5](/img/structure/B14349894.png)
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide typically involves the reaction of 3-(2-chloroethenesulfonyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide.
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction can result in the formation of the corresponding amine.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
科学的研究の応用
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- N-[3-(2-Bromoethenesulfonyl)phenyl]benzamide
- N-[3-(2-Iodoethenesulfonyl)phenyl]benzamide
- N-[3-(2-Fluoroethenesulfonyl)phenyl]benzamide
Uniqueness
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide is unique due to the presence of the chloroethenesulfonyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the chloro derivative may exhibit distinct reactivity patterns and biological effects, making it a valuable compound for research and development.
特性
CAS番号 |
93289-47-5 |
|---|---|
分子式 |
C15H12ClNO3S |
分子量 |
321.8 g/mol |
IUPAC名 |
N-[3-(2-chloroethenylsulfonyl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClNO3S/c16-9-10-21(19,20)14-8-4-7-13(11-14)17-15(18)12-5-2-1-3-6-12/h1-11H,(H,17,18) |
InChIキー |
ZARQZQOOXXRUQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)








